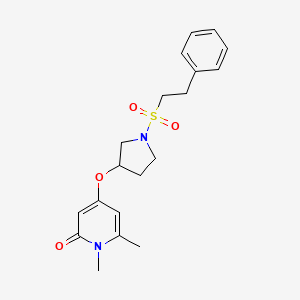

1,6-dimethyl-4-((1-(phenethylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex pyridinone derivatives involves multi-step organic reactions, including the formation of pyrrolidinyl and sulfonyl linkages. Similar compounds, such as 6-substituted-2,4-dimethyl-3-pyridinols, have been synthesized through low-temperature aryl bromide-to-alcohol conversions and Baeyer-Villiger reactions. Novel bicyclic pyridinols require prior construction of the ring structure, utilizing strategies like Friedel-Crafts intramolecular reactions and thermolytic intramolecular inverse-demand Diels-Alder reactions between pyrimidine rings and alkynes (Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of similar pyridinone compounds has been characterized using various spectroscopic and crystallographic methods. For example, dimethylindium-pyridine-2-carbaldehyde oximate demonstrates complex dimeric structures in its crystalline form, showcasing the versatility and structural diversity possible within the pyridinone class of compounds (Shearer et al., 1980).

Chemical Reactions and Properties

Pyridinone derivatives exhibit a range of chemical reactivities, including interactions with peroxyl radicals and chain-carrying reactions in organic solutions, highlighting their potential as antioxidants (Wijtmans et al., 2004). The chemical structure allows for variations in basicity and stability, depending on the substitution pattern on the pyridinone ring.

科学的研究の応用

Molecular Structure and Interaction Studies

Studies on compounds with similar molecular frameworks, such as various pyridine derivatives, have been instrumental in understanding molecular interactions, crystal structures, and the formation of supramolecular assemblies. For instance, the investigation into the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate showcases the intricate details of molecular geometry and coordination in metal-organic complexes, providing a foundation for designing advanced materials and catalysts (Shearer, Twiss, & Wade, 1980).

Conducting Polymers from Pyrrole Derivatives

Research on derivatized bis(pyrrol-2-yl) arylenes points towards the synthesis of conducting polymers from low oxidation potential monomers, an area with significant implications for electronic and optoelectronic devices (Sotzing et al., 1996). These findings underscore the potential of pyrrole derivatives in creating materials with desirable electronic properties.

Antioxidant and Antitumor Applications

Further, the synthesis and reactivity studies of 6-substituted-2,4-dimethyl-3-pyridinols reveal compounds with notable antioxidant properties, which could be explored for their potential in pharmaceutical applications and disease prevention strategies (Wijtmans et al., 2004). This line of research indicates a promising avenue for developing new antioxidants based on pyridinol derivatives.

Advanced Material Design and Properties

Research on polyimides based on pyridine-containing diamines, such as the novel monomer 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine, highlights the synthesis of materials with excellent thermal stability, mechanical properties, and low water uptake (Yan et al., 2011). These characteristics are crucial for applications in aerospace, electronics, and coatings, where materials are required to withstand harsh conditions.

特性

IUPAC Name |

1,6-dimethyl-4-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]oxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-15-12-18(13-19(22)20(15)2)25-17-8-10-21(14-17)26(23,24)11-9-16-6-4-3-5-7-16/h3-7,12-13,17H,8-11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPFDPUNIOMASR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2492852.png)

![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2492854.png)

![8-(2-oxo-2H-chromene-3-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2492859.png)

![Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2492864.png)

![1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2492868.png)